In-Depth Technical Guide: Physio-chemical Properties of 2-Fluoro-5-nitrobenzotrifluoride
In-Depth Technical Guide: Physio-chemical Properties of 2-Fluoro-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-nitrobenzotrifluoride, also known by its IUPAC name 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene, is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on a benzene ring, imparts a distinct set of physio-chemical properties. These characteristics, such as enhanced metabolic stability and lipophilicity, make it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of its substituents also makes it a useful building block in the development of advanced polymers and specialty materials. This guide provides a comprehensive overview of its core physio-chemical properties, experimental protocols for their determination, and a representative synthetic pathway.
Core Physio-chemical Properties
The fundamental physio-chemical properties of 2-Fluoro-5-nitrobenzotrifluoride are summarized in the tables below. This data is essential for predicting its behavior in chemical reactions, biological systems, and for ensuring safe handling and storage.
Identification and Structure
| Identifier | Value |
| IUPAC Name | 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene |
| CAS Number | 400-74-8[1][2] |
| Molecular Formula | C₇H₃F₄NO₂[1][2] |
| Molecular Weight | 209.10 g/mol [1] |
| SMILES | O=--INVALID-LINK--c1ccc(F)c(c1)C(F)(F)F |
| InChI Key | DNTHMWUMRGOJRY-UHFFFAOYSA-N |
| Synonyms | 5-Nitro-α,α,α,2-tetrafluorotoluene, 3-(Trifluoromethyl)-4-fluoronitrobenzene[1] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Light yellow to amber clear liquid[1] |
| Melting Point | 22-24 °C[1][2] |
| Boiling Point | 105-110 °C at 25 mmHg |
| Density | 1.522 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.465[2] |
| Flash Point | 92 °C (197.6 °F) - closed cup |
| LogP | 3.27590[2] |
| Purity | ≥ 98% (by GC)[1] |
| Solubility | Data for specific solvents is not readily available in published literature. However, its LogP value suggests good solubility in organic solvents like ethanol, methanol, and DMSO. |
Spectroscopic Data
While specific, verified spectra for 2-Fluoro-5-nitrobenzotrifluoride are not widely published, the following section outlines the expected Nuclear Magnetic Resonance (NMR) characteristics based on its structure and data from analogous compounds. NMR spectroscopy is a primary method for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The three protons on the benzene ring will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom.
-
13C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Carbons bonded to the single fluorine atom and the nitro group will also show characteristic shifts.
-
19F NMR: The fluorine NMR is a powerful tool for characterizing this molecule. Two signals are expected: one for the single fluorine atom on the ring and another for the trifluoromethyl (-CF₃) group. The chemical shift of the -CF₃ group is typically observed in the range of -60 to -65 ppm relative to a CFCl₃ standard.
Experimental Protocols
The following are detailed methodologies for determining the key physio-chemical properties of 2-Fluoro-5-nitrobenzotrifluoride.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus.
-
Apparatus: Mel-Temp apparatus or similar, capillary tubes (sealed at one end).
-
Procedure:
-
A small amount of the solid compound is introduced into the open end of a capillary tube.
-
The tube is gently tapped to pack the sample into the sealed end, to a height of 1-2 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to obtain an approximate melting point.
-
The apparatus is allowed to cool, and a second sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For pure compounds, this range is typically narrow (0.5-1.0 °C).
-
Boiling Point Determination (Micro-scale)
The boiling point at reduced pressure is determined using a micro-boiling point method.
-
Apparatus: Thiele tube or a small test tube with a side arm, thermometer, capillary tube (sealed at one end), heating source (oil bath or heating mantle).
-
Procedure:
-
A small volume (a few milliliters) of the liquid is placed in the test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The apparatus is attached to a vacuum source to achieve the desired pressure (e.g., 25 mmHg).
-
The sample is heated gently and continuously.
-
A rapid and continuous stream of bubbles will emerge from the inverted capillary tube as the liquid boils.
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Apparatus: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
-
1H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used to acquire the spectrum.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
13C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each carbon.
-
Chemical shifts are referenced to the deuterated solvent peak.
-
-
19F NMR Acquisition:
-
The spectrometer is tuned to the fluorine frequency.
-
A standard one-pulse experiment is performed, often with proton decoupling.
-
Chemical shifts are referenced to an external standard, typically CFCl₃ (0 ppm).
-
Synthesis Pathway and Logical Workflow
2-Fluoro-5-nitrobenzotrifluoride is commonly synthesized via the nitration of a suitable precursor. A representative and logical pathway is the nitration of m-fluorobenzotrifluoride.
Representative Synthesis: Nitration of m-Fluorobenzotrifluoride
This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The directing effects of the fluorine (ortho, para-directing) and the trifluoromethyl group (meta-directing) favor the formation of the desired isomer.
Caption: Synthetic pathway for 2-Fluoro-5-nitrobenzotrifluoride.
Conclusion
2-Fluoro-5-nitrobenzotrifluoride is a key chemical intermediate with a well-defined set of physio-chemical properties that make it highly valuable for research and development in the pharmaceutical and agrochemical industries. The data and protocols presented in this guide offer a foundational resource for scientists working with this compound, enabling its effective use in synthesis and ensuring appropriate handling and characterization. Further research to quantify its solubility in a range of solvents and to publish definitive NMR spectral data would be a valuable addition to the scientific literature.
